Molecular structure and thermodynamic stability of 2-Amino-4-(aminomethyl)phenol
Molecular structure and thermodynamic stability of 2-Amino-4-(aminomethyl)phenol
An In-depth Technical Guide to the Molecular Structure and Thermodynamic Stability of 2-Amino-4-(aminomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-(aminomethyl)phenol is a substituted phenolic compound featuring a unique combination of a catechol-like amino-phenol core and a reactive aminomethyl side chain. This architecture suggests a rich potential for applications in medicinal chemistry and materials science, where molecular stability and reactivity are paramount. However, a comprehensive analysis of its fundamental properties is currently lacking in the public domain. This technical guide serves as a foundational document, providing a detailed analysis of the molecule's structural features and a clear, actionable framework for determining its thermodynamic stability. By integrating theoretical predictions with established experimental and computational protocols, this guide empowers researchers to characterize this and similar novel compounds, ensuring scientific integrity and accelerating development timelines.
Molecular Structure Analysis
The structural arrangement of functional groups in 2-Amino-4-(aminomethyl)phenol dictates its chemical behavior, including its reactivity, solubility, and intermolecular interactions. A thorough understanding of this structure is the first step in predicting its stability and potential applications.
Physicochemical Properties
While extensive experimental data is not widely available, fundamental properties have been cataloged by suppliers and chemical databases.
| Property | Value | Source |
| CAS Number | 1243394-53-7 | [1] |
| Molecular Formula | C₇H₁₀N₂O | [1][2] |
| Molecular Weight | 138.17 g/mol | [1][2] |
| InChI Key | UELKFKHSJHAFIP-UHFFFAOYSA-N | [1] |
Functional Group Analysis and Predicted Reactivity
The molecule's character is a composite of its three key functional groups: the phenolic hydroxyl, the aromatic amine, and the primary aminomethyl group.
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Phenolic Hydroxyl (-OH) Group: The hydroxyl group attached to the aromatic ring is weakly acidic and a strong activator for electrophilic aromatic substitution. It is a prime site for hydrogen bonding, both as a donor and acceptor, which significantly influences the molecule's melting point and solubility.[3]
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Aromatic Amino (-NH₂) Group: Located ortho to the hydroxyl group, this primary amine is a base and a powerful activating group. Its proximity to the -OH group allows for strong intramolecular hydrogen bonding, which can significantly enhance the thermodynamic stability of the molecule.[4] This arrangement is also susceptible to oxidation, a common degradation pathway for aminophenols.[5][6]
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Aminomethyl (-CH₂NH₂) Group: This benzylamine-like side chain provides an additional basic center and a site for nucleophilic reactions. Its flexibility allows it to participate in various intermolecular interactions, which is critical for crystal packing and receptor binding in a drug development context.
Caption: Key functional groups of 2-Amino-4-(aminomethyl)phenol.
Predictive Spectroscopic Profile
For a novel or uncharacterized compound, predicting its spectroscopic fingerprint is a crucial first step for identification and quality control.
| Technique | Predicted Signature | Rationale |
| FT-IR | Broad peak ~3200-3500 cm⁻¹: Overlapping O-H and N-H stretches. ~1600 cm⁻¹: N-H bending (scissoring). ~1500 cm⁻¹ & ~1450 cm⁻¹: C=C stretching in the aromatic ring. ~1250 cm⁻¹: C-O stretching of the phenol. | These predictions are based on characteristic vibrational frequencies for amine and phenol functional groups found in similar molecules.[7][8] |
| ¹H NMR | ~6.5-7.5 ppm: Aromatic protons (3H), with splitting patterns determined by their positions. ~4.0-5.0 ppm: Broad singlet for -OH proton (exchangeable with D₂O). ~3.5-4.5 ppm: Broad singlet for aromatic -NH₂ protons (2H, exchangeable). ~3.7 ppm: Singlet for benzylic -CH₂- protons (2H). ~1.5-2.5 ppm: Broad singlet for aminomethyl -NH₂ protons (2H, exchangeable). | Chemical shifts are estimated based on standard values for aromatic, phenolic, and amine protons. The ortho-amino and para-aminomethyl groups will influence the specific shifts of the aromatic protons.[8] |
| ¹³C NMR | ~145-155 ppm: Carbon attached to -OH. ~135-145 ppm: Carbon attached to the aromatic -NH₂. ~110-130 ppm: Other aromatic carbons. ~45 ppm: Benzylic carbon (-CH₂-). | The electron-donating nature of the -OH and -NH₂ groups will shield the attached carbons, influencing their chemical shifts.[8][9] |
| UV-Vis | λ_max ~210-230 nm and ~270-290 nm: π → π* transitions characteristic of substituted benzene rings. | The presence of auxochromes (-OH, -NH₂) typically causes a bathochromic (red) shift compared to unsubstituted benzene. The exact maxima can be solvent-dependent.[7][10] |
Thermodynamic Stability Assessment
Thermodynamic stability determines a compound's shelf-life, degradation pathways, and suitability for formulation. For 2-Amino-4-(aminomethyl)phenol, stability is influenced by its susceptibility to oxidation and thermal decomposition.
Key Factors Influencing Stability
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Intramolecular Hydrogen Bonding: The ortho-amino-phenol arrangement allows for a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the amino nitrogen's lone pair. This creates a stable six-membered ring-like structure, increasing the energy required to break bonds and thereby enhancing thermal stability.[3][4]
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Resonance Stabilization: The electron-donating hydroxyl and amino groups contribute to the resonance stabilization of the aromatic ring, which is a fundamental contributor to the molecule's overall stability.
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Degradation Pathways: Aminophenols are known to be susceptible to oxidative degradation, which can proceed via complex pathways to form colored polymeric products.[5][6] The presence of two amine groups and a hydroxyl group makes 2-Amino-4-(aminomethyl)phenol particularly sensitive to oxidizing agents, light, and elevated temperatures. Bacterial degradation pathways for similar molecules often initiate with deamination or hydroxylation.[11][12][13]
Experimental Determination of Thermal Stability
A dual-technique approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive and self-validating assessment of thermal stability.[14] TGA measures mass loss as a function of temperature, identifying decomposition points, while DSC measures the heat flow associated with thermal events like melting and decomposition.[15]
Caption: Workflow for experimental thermal stability analysis.
Objective: To determine the onset temperature of decomposition and degradation profile.
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Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
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Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-4-(aminomethyl)phenol into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the system with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes. Causality: An inert atmosphere is critical to prevent oxidative degradation, ensuring that the measured mass loss corresponds to thermal decomposition alone.[15]
-
-
Heating Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant rate of 10 °C/min. Causality: A controlled heating rate ensures thermal equilibrium and produces reproducible data.[16]
-
-
Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset decomposition temperature (T_onset) and the temperatures at which 5% (T₅%) and 10% (T₁₀%) mass loss occurs.
Objective: To identify the melting point (Tₘ), enthalpy of fusion (ΔH_fus), and other phase transitions.
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard, such as indium.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as a reference. Causality: Hermetic sealing prevents mass loss due to sublimation before decomposition, ensuring accurate enthalpy measurements.[15]
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge with an inert gas (Nitrogen) at 20-50 mL/min.
-
Heating Program:
-
Data Analysis: Plot heat flow versus temperature. The melting point is identified as the peak temperature of the endothermic event. The area under this peak is integrated to calculate the enthalpy of fusion.
Computational Chemistry Workflow for Thermodynamic Insights
When experimental data is unavailable or to supplement it, computational methods like Density Functional Theory (DFT) provide powerful predictive insights into thermodynamic stability.[17]
Caption: Workflow for computational stability analysis using DFT.
Objective: To calculate the enthalpy of formation and O-H bond dissociation enthalpy (BDE) as key stability indicators.
-
Structure Input: Generate a 3D structure of 2-Amino-4-(aminomethyl)phenol.
-
Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). Causality: This step finds the lowest energy conformation of the molecule, which is essential for accurate property calculations.[4][18]
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. Causality: This confirms the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections needed for accurate enthalpy and Gibbs free energy values.[18]
-
Enthalpy of Formation (ΔH_f): Calculate ΔH_f using an isodesmic reaction scheme. This involves balancing the target molecule in a reaction with well-characterized reference compounds. This method cancels out systematic errors in the calculations, yielding highly accurate results.
-
Bond Dissociation Enthalpy (BDE):
-
Optimize the geometry of the phenoxyl radical formed by removing the hydrogen from the -OH group.
-
Optimize the geometry of a free hydrogen radical.
-
Calculate the electronic energies of the parent molecule, the phenoxyl radical, and the hydrogen radical.
-
The BDE is calculated as: BDE = [E(radical) + E(H_radical)] - E(parent_molecule). The O-H BDE is a direct measure of the bond's strength and a critical parameter for predicting antioxidant activity and stability against homolytic cleavage.[19]
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Conclusion
2-Amino-4-(aminomethyl)phenol presents a compelling molecular scaffold characterized by a stabilized ortho-amino-phenol core and a reactive aminomethyl group. Its stability is predicted to be enhanced by strong intramolecular hydrogen bonding but potentially compromised by a susceptibility to oxidation. This guide provides the necessary theoretical framework and detailed, field-proven protocols for a comprehensive evaluation of its molecular structure and thermodynamic properties. By employing the spectroscopic, thermal analysis, and computational workflows outlined herein, researchers can confidently characterize this molecule, mitigate stability risks, and unlock its full potential in drug development and materials science.
References
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Doron, S., et al. (2023). 2-Aminophenol and catechol degradation pathway leading to the formation of pyruvate and acetyl-CoA. ResearchGate. [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Amino-4-nitrophenol. SIELC Website. [Link]
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